molecular formula C19H21NO4S B6121897 METHYL 2-CYCLOBUTANEAMIDO-4-(4-METHOXYPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE

METHYL 2-CYCLOBUTANEAMIDO-4-(4-METHOXYPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B6121897
M. Wt: 359.4 g/mol
InChI Key: KLFONAPLBLXHFQ-UHFFFAOYSA-N
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Description

METHYL 2-CYCLOBUTANEAMIDO-4-(4-METHOXYPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-CYCLOBUTANEAMIDO-4-(4-METHOXYPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One possible route could include:

    Formation of the Thiophene Ring: This step might involve the cyclization of a suitable precursor, such as a diketone or a dithioester, under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This could be achieved through a Friedel-Crafts acylation reaction, where the thiophene ring is reacted with a methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Amidation: The cyclobutaneamido group can be introduced via an amidation reaction, where the intermediate product is reacted with cyclobutanecarboxylic acid or its derivatives.

    Esterification: Finally, the carboxylate group can be introduced through an esterification reaction, where the carboxylic acid is reacted with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-CYCLOBUTANEAMIDO-4-(4-METHOXYPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction could yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: As a lead compound for drug development.

    Industry: As a precursor for the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of METHYL 2-CYCLOBUTANEAMIDO-4-(4-METHOXYPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-CYCLOBUTANEAMIDO-4-PHENYLTHIOPHENE-3-CARBOXYLATE: Similar structure but lacks the methoxy group.

    METHYL 2-CYCLOBUTANEAMIDO-4-(4-HYDROXYPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE: Similar structure but has a hydroxyl group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in METHYL 2-CYCLOBUTANEAMIDO-4-(4-METHOXYPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE could confer unique electronic and steric properties, potentially leading to different reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

methyl 2-(cyclobutanecarbonylamino)-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S/c1-11-15(12-7-9-14(23-2)10-8-12)16(19(22)24-3)18(25-11)20-17(21)13-5-4-6-13/h7-10,13H,4-6H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFONAPLBLXHFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)C2CCC2)C(=O)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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